5-Bromo-4-methylpyrimidine-2-carbonitrile
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Overview
Description
5-Bromo-4-methylpyrimidine-2-carbonitrile: is a nitrogen-containing heterocyclic compound with the molecular formula C6H4BrN3 . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylpyrimidine-2-carbonitrile: The synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile typically involves the bromination of 4-methylpyrimidine-2-carbonitrile. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly employed for the production of this compound. This involves the stepwise addition of reactants and careful control of reaction conditions to achieve high yields and purity.
Continuous Flow Process: For large-scale production, continuous flow processes may be utilized. This method offers advantages such as improved reaction control, reduced reaction times, and enhanced safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methylpyrimidine-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4-methylpyrimidine-2-carbonitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Substitution: Various substituted pyrimidine derivatives.
Reduction: 4-methylpyrimidine-2-carbonitrile.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Bromo-4-methylpyrimidine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.
Medicine:
Drug Development: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology and antiviral research.
Industry:
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylpyrimidine-2-carbonitrile is primarily based on its ability to interact with specific molecular targets. The bromine atom at position 5 and the nitrile group at position 2 confer unique reactivity to the compound, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
5-Bromo-2-methylpyrimidine-4-carbonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-2-methylpyrimidine-5-carbonitrile: Another isomer with distinct chemical properties and uses.
2-Bromo-4-methylpyrimidine-5-carbonitrile: Differing in the position of the bromine and nitrile groups, affecting its chemical behavior.
Uniqueness:
Positional Isomerism: The unique positioning of the bromine and nitrile groups in 5-Bromo-4-methylpyrimidine-2-carbonitrile imparts specific reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis.
Versatility: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
114969-80-1 |
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Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromo-4-methylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 |
InChI Key |
QDFZOFDLUXSSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1Br)C#N |
Origin of Product |
United States |
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